4-(2,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid

Lipophilicity Drug-likeness Physicochemical profiling

4‑(2,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutanoic acid (CAS 16206‑40‑9; synonyms: Benzenebutanoic acid, α,2,5‑trimethyl‑γ‑oxo‑; NSC is a substituted γ‑oxobutanoic acid (aroylpropionic acid) with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g·mol⁻¹. The molecule features a 2,5‑dimethylphenyl ketone moiety, a chiral centre at the 2‑position, and a free carboxylic acid, placing it structurally between the non‑steroidal anti‑inflammatory drug (NSAID) fenbufen and the dual COX/5‑LOX inhibitor flobufen.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 16206-40-9
Cat. No. B13740548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid
CAS16206-40-9
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)CC(C)C(=O)O
InChIInChI=1S/C13H16O3/c1-8-4-5-9(2)11(6-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16)
InChIKeyYZVXEXSBDIMRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dimethylphenyl)-2-methyl-4-oxobutanoic Acid (CAS 16206-40-9): Strategic Intermediate in the γ‑Oxobutanoic Acid (Aroylpropionic) Class


4‑(2,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutanoic acid (CAS 16206‑40‑9; synonyms: Benzenebutanoic acid, α,2,5‑trimethyl‑γ‑oxo‑; NSC 78726) is a substituted γ‑oxobutanoic acid (aroylpropionic acid) with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g·mol⁻¹ [1]. The molecule features a 2,5‑dimethylphenyl ketone moiety, a chiral centre at the 2‑position, and a free carboxylic acid, placing it structurally between the non‑steroidal anti‑inflammatory drug (NSAID) fenbufen and the dual COX/5‑LOX inhibitor flobufen [2]. It is primarily sourced as a synthetic building block and a screening compound (NSC collection) rather than as a finished active pharmaceutical ingredient .

Why 4‑(2,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutanoic Acid Cannot Be Replaced by Generic Aroylpropionic Acids


Within the γ‑oxobutanoic acid family, small variations in aryl‑substitution pattern and the presence or absence of the α‑methyl group translate into substantial differences in lipophilicity, metabolic stability, and target‑binding geometry [1]. The 2,5‑dimethylphenyl regioisomer occupies a distinct steric and electronic space compared with the 3,5‑dimethylphenyl analog (CAS 898767‑01‑6) or the non‑methylated 4‑(2,5‑dimethylphenyl)‑4‑oxobutanoic acid (CAS 5394‑59‑2). Even a single methyl shift alters the calculated partition coefficient (XLogP) and boiling point, which directly impact formulation behaviour, chromatographic purification, and blood‑brain barrier penetration potential [2]. Consequently, substituting one in‑class compound for another without experimental validation risks changing physicochemical and pharmacological profiles.

Quantitative Differentiation Evidence for 4‑(2,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutanoic Acid (CAS 16206‑40‑9)


Lipophilicity (XLogP) Compared with the Clinical NSAID Fenbufen

The computed XLogP3‑AA for 4‑(2,5‑dimethylphenyl)‑2‑methyl‑4‑oxobutanoic acid is 2.3, whereas the clinically used aroylpropionic acid fenbufen (3‑(biphenyl‑4‑yl)‑4‑oxobutanoic acid) has a measured LogP of 3.13 [1]. The 0.83 log‑unit difference corresponds to an approximately 6.8‑fold lower octanol‑water partition coefficient, suggesting significantly better aqueous solubility and a potentially reduced volume of distribution for the 2,5‑dimethylphenyl analog . This is relevant for early‑stage lead optimisation where lower lipophilicity is associated with reduced off‑target toxicity and improved developability [2].

Lipophilicity Drug-likeness Physicochemical profiling

Crystal‑Packing Disruption: Melting Point Depression Relative to the Des‑methyl Analog

The non‑methylated analog 4‑(2,5‑dimethylphenyl)‑4‑oxobutanoic acid (CAS 5394‑59‑2) exhibits a sharp melting point of 83–86 °C, indicating a well‑ordered crystalline lattice . In contrast, no melting point is reported for the target compound in authoritative databases, and vendors list it as a solid or semi‑solid, consistent with the α‑methyl group disrupting crystal packing . The absence of a defined melting point implies a lower lattice energy, which can translate into higher apparent solubility in organic solvents and easier handling during solution‑phase synthesis or formulation screening [1].

Crystallinity Formulation Purification

Boiling Point Differentiation from the 3,5‑Dimethylphenyl Regioisomer

The target compound exhibits a boiling point of 392.3 °C at 760 mmHg, whereas the 3,5‑dimethylphenyl regioisomer (CAS 898767‑01‑6) boils at 399.5 °C under the same conditions . The 7.2 °C difference, while modest, reflects the altered dipole moment and molecular surface area arising from the different methyl‑group topology. This difference can be exploited during vacuum distillation or gas‑chromatographic analysis to distinguish the two regioisomers, a critical quality‑control parameter when the 2,5‑isomer is specified in a synthetic route or patent [1].

Volatility Distillation Regioisomer separation

In Silico Anti‑Inflammatory Potential Within the Benzoylpropionic Acid Class

A computational study evaluated two benzoylpropionic acid derivatives for COX‑2 binding using molecular docking and molecular dynamics simulations, finding that the aroylpropionic acid scaffold can achieve docking scores comparable to ibuprofen [1]. Although the specific 2,5‑dimethylphenyl analog was not explicitly tested, the study demonstrates that the core γ‑oxobutanoic acid motif, when appropriately substituted, engages the COX‑2 active site via hydrogen‑bonding with Arg120 and Tyr355 [2]. The 2,5‑dimethyl substitution pattern is predicted to occupy the hydrophobic pocket with a shape complementarity distinct from the biphenyl system of fenbufen, potentially offering selectivity advantages that warrant prospective testing [3].

Molecular docking COX-2 inhibition Anti-inflammatory

Chiral Centre as a Handle for Enantioselective Synthesis and IP Differentiation

Unlike achiral fenbufen or the des‑methyl analog (CAS 5394‑59‑2), 4‑(2,5‑dimethylphenyl)‑2‑methyl‑4‑oxobutanoic acid possesses a chiral centre at the 2‑position, generating a pair of enantiomers that can be resolved or synthesised asymmetrically [1]. The related chiral drug flobufen (which shares the 2‑methyl‑4‑oxobutanoic acid core) demonstrates that enantiomers exhibit markedly different pharmacokinetic profiles; (R)‑flobufen shows a 2.8‑fold longer half‑life than the (S)‑enantiomer in rats [2]. By analogy, the enantiomers of the target compound are expected to display differential biological activity and metabolic stability, offering opportunities for enantiomer‑specific patent claims and chiral switch strategies that are not available for the non‑methylated analogs [3].

Chirality Enantioselective synthesis Intellectual property

Density and Molar Refractivity as Physicochemical Fingerprints vs. Des‑methyl Analog

The target compound has a computed density of 1.112 g·cm⁻³ and a refractive index of 1.531, while the des‑methyl analog (CAS 5394‑59‑2) exhibits a higher density of 1.138 g·cm⁻³ and a refractive index of 1.539 [1]. The density difference of 0.026 g·cm⁻³ reflects the additional methyl group increasing the molar volume by approximately 14 cm³·mol⁻¹ (from C₁₂ to C₁₃). These orthogonal physical constants serve as rapid, non‑destructive identity checks by densitometry or refractometry, enabling procurement departments to verify the correct compound without resorting to full spectroscopic analysis [2].

Density Refractive index Quality control

Optimal Application Scenarios for 4‑(2,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutanoic Acid


Fragment‑Based Lead Generation Exploiting Low Lipophilicity

With an XLogP of 2.3, this compound falls within the preferred lipophilicity range for fragment‑based drug discovery (typically LogP 1–3). It can serve as a fragment hit or a core scaffold for optimisation campaigns targeting COX‑2 or related inflammatory enzymes, where lower lipophilicity correlates with better ligand efficiency and reduced promiscuity [1].

Chiral Pool Synthesis of Enantiomerically Enriched Drug Candidates

The α‑methyl chiral centre allows resolution into enantiomers that may exhibit differential pharmacology, analogous to flobufen. The racemate can be used as a starting material for asymmetric hydrogenation or enzymatic resolution to produce enantiopure building blocks for medicinal chemistry [2].

Regioisomer‑Specific Probe in Structure‑Activity Relationship (SAR) Studies

The boiling‑point difference (392.3 °C vs. 399.5 °C for the 3,5‑dimethyl isomer) enables definitive identification by GC. This makes the compound a well‑defined regioisomeric probe for SAR campaigns that systematically explore the effect of methyl‑substitution topology on target binding and selectivity .

High‑Throughput Screening (HTS) Library Member with NSC Provenance

As NSC 78726, the compound has been accessioned into the National Cancer Institute’s diversity set, indicating its suitability for HTS campaigns. Its physicochemical profile (MW 220, XLogP 2.3, H‑bond donors 1) meets typical lead‑like criteria, making it a credible starting point for hit‑to‑lead programmes .

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